Esculentagenin

Description

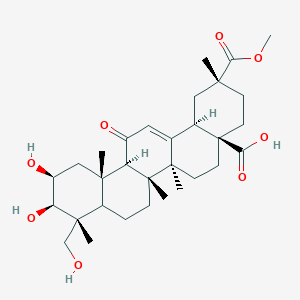

Structure

3D Structure

Properties

CAS No. |

140231-40-9 |

|---|---|

Molecular Formula |

C31H46O8 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |

InChI Key |

UDGHUYMQCJZOHS-BUPAAZKASA-N |

SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

Synonyms |

11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid esculentagenin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Esculentagenin

Botanical Sources of Esculentagenin

The primary sources of Esculentagenin are plants belonging to the family Phytolaccaceae.

Phytolacca esculenta Van Houtte, commonly known as Indian pokeweed, is the principal botanical source from which Esculentagenin was first isolated and characterized. nih.govpfaf.orgplantnet.org The roots of this plant, in particular, have been identified as containing significant quantities of this compound and its glycosides, such as Esculentoside M. nih.govresearchgate.net Research has consistently pointed to P. esculenta as a reliable source for obtaining this specific triterpenoid (B12794562). nih.gov

While P. esculenta is the most cited source, other species within the Phytolacca genus are also known to produce a variety of triterpenoids and their saponins (B1172615), suggesting they may be potential, albeit less studied, sources of Esculentagenin or structurally similar compounds. wikipedia.org The genus, comprising about 25 to 35 species, is rich in these secondary metabolites. wikipedia.org Investigations into species such as Phytolacca americana, Phytolacca rivinoides, Phytolacca bogotensis, Phytolacca icosandra, and Phytolacca dodecandra have led to the isolation of various triterpenoid saponins. researchgate.netnih.govresearchgate.netingentaconnect.com These findings indicate a high probability of Esculentagenin's presence or the presence of its precursors and analogues across the genus.

Table 1: Botanical Sources of Esculentagenin and Related Triterpenoids

| Botanical Source | Family | Key Compounds Isolated | Reference(s) |

|---|---|---|---|

| Phytolacca esculenta | Phytolaccaceae | Esculentagenin, Esculentoside M, L, K | nih.gov, researchgate.net, nih.gov |

| Phytolacca americana | Phytolaccaceae | Phytolaccagenin, Phytolaccagenic acid | researchgate.net, wikipedia.org |

| Phytolacca rivinoides | Phytolaccaceae | Triterpenoid glycosides of serjanic acid | nih.gov |

| Phytolacca icosandra | Phytolaccaceae | Triterpenes and triterpene saponins | researchgate.net |

Extraction Techniques for Esculentagenin from Plant Material

The initial step in isolating Esculentagenin involves extracting the compound from the raw plant material, typically the roots. Solvent extraction is the most common method employed for this purpose. nih.gov

Conventional methods such as maceration, percolation, and Soxhlet extraction are widely used. nih.gov These techniques involve soaking the dried and powdered plant material in a solvent for an extended period to leach out the desired compounds. Ethanol (B145695) and methanol (B129727) are frequently chosen solvents for extracting saponins due to their polarity, which is suitable for dissolving these glycosidic compounds. nih.govresearchgate.net

Modern extraction techniques offer improvements in efficiency, time, and solvent consumption. nih.gov These methods include:

Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase extraction efficiency and decrease solvent volume. thermofisher.comyoutube.com

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. This method is advantageous for its selectivity and the ease of solvent removal.

The choice of extraction method depends on factors such as the stability of the compound, the cost of the solvent, and the desired yield.

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration, requires less solvent. | Can degrade heat-sensitive compounds. |

| Ultrasonic-Assisted | High-frequency sound waves create cavitation, disrupting cell walls. | Fast, high efficiency, reduced solvent use. | Equipment cost, potential for localized heating. |

| Microwave-Assisted | Microwaves heat the solvent and sample matrix directly. | Very fast, reduced solvent consumption, improved yield. | Requires polar solvents, potential for thermal degradation. |

Chromatographic Isolation and Purification Strategies

Following crude extraction, the resulting mixture contains numerous compounds. Isolating Esculentagenin to a high degree of purity requires one or more chromatographic steps. youtube.com Chromatography separates molecules based on differences in their physical and chemical properties.

A typical purification strategy involves a combination of the following techniques:

Open Column Chromatography (CC): The crude extract is first passed through a column packed with a stationary phase like silica (B1680970) gel or octadecylsilyl (ODS) silica. mdpi.com This step serves as an initial fractionation to separate compounds based on polarity, removing many impurities and grouping similar compounds together.

Gel-Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. nih.govyoutube.com It is effective for separating the target saponins from larger or smaller molecules, such as pigments and lipids. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often the method of choice. Reverse-phase HPLC, using a C18 column, is particularly effective for separating triterpenoid saponins. A gradient elution with a solvent system like methanol-water or acetonitrile-water allows for the isolation of Esculentagenin with high purity.

The purity of the isolated compound is typically confirmed using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC, and its structure is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Yield Optimization and Reproducibility in Isolation Protocols

Optimizing the yield of Esculentagenin is a critical aspect of the isolation process. This involves systematically adjusting various parameters in both the extraction and purification stages.

Key parameters for extraction optimization include:

Solvent Choice: Selecting the solvent with the best solubilizing power for Esculentagenin.

Solvent-to-Solid Ratio: Adjusting the volume of solvent relative to the amount of plant material.

Extraction Time and Temperature: Finding the optimal duration and temperature that maximize yield without causing degradation. nih.gov

Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction.

For chromatographic purification, yield and reproducibility are enhanced by:

Column Selection: Choosing the appropriate stationary phase and column dimensions for the desired separation.

Mobile Phase Optimization: Fine-tuning the solvent composition and gradient to achieve baseline separation of the target compound.

Loading Capacity: Ensuring the amount of crude extract loaded onto the column does not exceed its capacity, which would compromise resolution.

Reproducibility in isolation protocols is crucial for consistent scientific results and potential scale-up. The use of automated extraction systems (like ASE) and modern chromatography systems (like FPLC or preparative HPLC systems) significantly improves reproducibility by precisely controlling parameters such as flow rates, solvent gradients, and temperature. youtube.comyoutube.com

Table of Mentioned Compounds

| Compound Name | Class |

|---|---|

| Esculentagenin | Triterpenoid |

| Esculentoside M | Triterpenoid Saponin (B1150181) |

| Esculentoside L | Triterpenoid Saponin |

| Esculentoside K | Triterpenoid Saponin |

| Phytolaccagenin | Triterpenoid |

| Phytolaccagenic acid | Triterpenoid |

Biosynthetic Pathways and Precursors of Esculentagenin

Overview of Triterpenoid (B12794562) Biosynthesis

Triterpenoids are a large and diverse class of natural products synthesized in plants through the isoprenoid pathway. Their biosynthesis begins in the cytoplasm with the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building block, isopentenyl diphosphate (B83284) (IPP). Two molecules of farnesyl diphosphate (FPP), each a C15 compound, are combined to form the C30 precursor, squalene (B77637).

The first major diversification step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene. This complex cyclization is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). Depending on the specific OSC enzyme, 2,3-oxidosqualene can be folded and rearranged into a wide variety of cyclic triterpene skeletons, such as β-amyrin, α-amyrin, and lupeol. These skeletons form the foundational structures that are further modified to produce the vast array of triterpenoids, including sapogenins like esculentagenin.

Identification of Biosynthetic Precursors to Esculentagenin

The biosynthesis of a specific triterpenoid sapogenin like esculentagenin involves a series of modifications to a basic triterpene scaffold. The identification of direct precursors is key to understanding the complete pathway.

Enzymatic Steps and Genetic Regulation in Esculentagenin Biosynthesis

The structural diversification of the initial triterpene skeletons into complex sapogenins is accomplished by a series of enzymatic reactions. The genes encoding these enzymes are tightly regulated to control the production of these specialized metabolites.

Involvement of Glycosyltransferases (UGT) in Glycosidation (for related saponins)While esculentagenin is a sapogenin (the aglycone core), it serves as the foundation for the creation of saponins (B1172615) through glycosylation. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin. The addition of sugar chains is a crucial final step in saponin (B1150181) biosynthesis, significantly impacting their biological activity, solubility, and transport within the plant. The study of UGTs is essential for understanding the complete biosynthetic pathway of the saponins derived from esculentagenin.

Table 1: Key Enzyme Families in Triterpenoid Biosynthesis

| Enzyme Family | Function | Role in Esculentagenin/Saponin Pathway |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpene skeletons. | Forms the initial oleanane-type carbon skeleton. |

| Cytochrome P450 (CYP450) | Mediate oxidation and hydroxylation of the triterpene skeleton. | Introduces hydroxyl and carboxyl groups to form the specific structure of esculentagenin. |

| Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the sapogenin core. | Converts esculentagenin into various saponins (not the focus here, but a key related step). |

Transcriptomic Analysis of Biosynthetic Pathways (e.g., in Phytolacca americana)

Transcriptomic analysis is a powerful tool for identifying the genes involved in the biosynthesis of specialized metabolites. By sequencing the complete set of RNA transcripts in a plant tissue, researchers can identify candidate genes encoding the enzymes of a specific pathway. Several transcriptomic studies have been conducted on Phytolacca americana, a known producer of triterpenoid saponins.

These studies have generated vast amounts of sequence data, identifying tens of thousands of unique genes (unigenes). Within these datasets, researchers have annotated numerous genes belonging to the key enzyme families required for saponin biosynthesis, including OSCs, CYP450s, and UGTs. For instance, a de novo transcriptome sequencing of P. americana identified 97,502 unigenes, providing a rich database for discovering genes related to its metabolic pathways. By analyzing gene expression patterns across different tissues or under various conditions, scientists can pinpoint the specific genes most likely involved in the production of compounds like esculentagenin.

Table 2: Summary of Transcriptome Data from Phytolacca americana

| Study Focus | Total Unigenes Identified | Key Findings Relevant to Biosynthesis | Reference |

| Full-length transcriptome | 46,369 | Identification of thousands of transcripts, including those for lncRNA and alternative splicing variants, providing a comprehensive genetic blueprint. | |

| Cadmium stress response | 97,502 | Annotation of 42,197 unigenes, with many belonging to metabolic pathways; identified numerous candidate genes for ABC transporters and other metabolic enzymes. |

Strategies for Enhancing Esculentagenin Production via Biosynthetic Engineering

Metabolic engineering presents a promising avenue for increasing the production of valuable plant secondary metabolites like Esculentagenin. These strategies can be applied in the native plant producer or in heterologous microbial systems, such as yeast (Saccharomyces cerevisiae), which are often more amenable to genetic manipulation. The primary goals of these engineering efforts are to increase the flux towards the target compound and enhance the efficiency of the biosynthetic pathway.

Increasing Precursor Supply:

A common bottleneck in the production of triterpenoids is the limited availability of the precursor, 2,3-oxidosqualene. To address this, several genes in the upstream mevalonate (MVA) pathway can be overexpressed. This "push" strategy aims to channel more carbon into the biosynthesis of the triterpenoid backbone.

| Gene Target | Enzyme | Function in Pathway |

| HMGR | HMG-CoA reductase | Catalyzes the rate-limiting step in the MVA pathway. |

| ERG20 | Farnesyl pyrophosphate synthase | Synthesizes farnesyl pyrophosphate (FPP). |

| ERG9 | Squalene synthase | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. |

| ERG1 | Squalene epoxidase | Converts squalene to 2,3-oxidosqualene. |

Enhancing the "Pull" Towards the Target Compound:

To efficiently convert the increased precursor pool into the desired product, the expression of key downstream enzymes can be enhanced. For Esculentagenin, this would involve the overexpression of β-amyrin synthase and the specific cytochrome P450s and methyltransferases responsible for its synthesis.

Blocking Competing Pathways:

The precursor 2,3-oxidosqualene is also a substrate for sterol biosynthesis, which is essential for cell growth. To divert more substrate towards Esculentagenin production without severely impacting cell viability, the expression of lanosterol (B1674476) synthase (ERG7), the first enzyme in the competing sterol pathway, can be downregulated.

Heterologous Production in Microbial Systems:

Reconstituting the Esculentagenin biosynthetic pathway in a microbial host like Saccharomyces cerevisiae offers several advantages, including faster growth and easier optimization. This involves introducing the genes for β-amyrin synthase and the necessary downstream modification enzymes (P450s and methyltransferases) into the yeast.

Research Findings on Enhancing Oleanane (B1240867) Saponin Precursors:

While specific studies on enhancing Esculentagenin are limited, research on increasing the production of its precursor, β-amyrin, in yeast provides valuable insights.

| Engineering Strategy | Host Organism | Key Findings | Fold Increase in β-amyrin |

| Overexpression of MVA pathway genes (tHMGR, ERG20, ERG9, ERG1) | S. cerevisiae | Increased the supply of 2,3-oxidosqualene, leading to higher β-amyrin titers. | ~10-fold |

| Downregulation of ERG7 (lanosterol synthase) | S. cerevisiae | Redirected the flux from sterol biosynthesis towards β-amyrin production. | Significant increase |

| Co-expression of β-amyrin synthase and pathway genes | S. cerevisiae | Synergistic effect on β-amyrin production. | >20-fold |

| Optimization of acetyl-CoA supply | S. cerevisiae | Enhanced the initial steps of the MVA pathway, boosting overall triterpenoid production. | ~3-fold |

| Mitigation of squalene inhibition by peroxisome compartmentalization | S. cerevisiae | Relieved the feedback inhibition of β-amyrin synthase by squalene, leading to hyperproduction. | ~2.6-fold |

These strategies, which have proven effective for β-amyrin, could be adapted and combined to develop a robust platform for the high-level production of Esculentagenin. Future work will require the identification and characterization of the specific P450s and methyltransferases from Phytolacca esculenta to complete the heterologous biosynthesis of this complex molecule.

Advanced Spectroscopic and Chromatographic Characterization of Esculentagenin

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. bioanalysis-zone.comuni-rostock.de Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are particularly powerful for the analysis of complex mixtures and the structural characterization of isolated compounds like Esculentagenin. ugm.ac.idtandfonline.comhilarispublisher.comchromatographyonline.com

In the analysis of Esculentagenin, HRMS provides an exact mass measurement, allowing for the determination of its molecular formula. For instance, in an LC-MS/MS analysis, Esculentagenin was identified with a candidate mass (m/z) of 547.3255, corresponding to the molecular formula C₃₁H₄₆O₈. ugm.ac.id

The fragmentation pattern observed in MS/MS experiments offers critical insights into the compound's structure. When subjected to fragmentation, Esculentagenin has been shown to produce distinct ion peaks. Notably, two significant ion peaks have been observed at m/z 199.1337 and 529.3140. ugm.ac.idresearchgate.net These fragments correspond to the ion-molecules C₁₁H₁₉O₃⁺ and C₃₁H₄₃O₇⁺, respectively. ugm.ac.idresearchgate.net This fragmentation pattern is crucial for confirming the identity of Esculentagenin in various extracts. ugm.ac.idresearchgate.netresearchgate.net The analysis is typically carried out using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for analyzing delicate molecules like saponins (B1172615). ugm.ac.idoregonstate.edu

Table 1: HRMS Fragmentation Data for Esculentagenin

| Precursor Ion (m/z) | Molecular Formula | Fragmentation Ions (m/z) | Corresponding Ion-Molecules |

| 547.3255 | C₃₁H₄₆O₈ | 199.1337 | C₁₁H₁₉O₃⁺ |

| 529.3140 | C₃₁H₄₃O₇⁺ |

Data sourced from LC-MS/MS analysis. ugm.ac.idresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including complex natural products like Esculentagenin. silae.itnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to determine the carbon skeleton and the precise arrangement of protons and carbons within the molecule.

1H NMR and 13C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. libretexts.org For Esculentagenin, specific chemical shifts and coupling constants in the ¹H NMR spectrum help to identify the various proton signals. The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environments (e.g., methyl, methylene, methine, quaternary carbons). rsc.orgoregonstate.edursc.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon and its neighboring functional groups. nih.gov

2D-NMR Techniques: To assemble the complete structure, various 2D-NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. epfl.chsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. epfl.chprinceton.eduresearchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four). epfl.chsdsu.eduprinceton.eduyoutube.com It is particularly useful for identifying connections across quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry of the molecule. princeton.edu

Table 2: Representative NMR Data for Triterpenoid (B12794562) Saponins (Illustrative)

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 38.5 | 1.50 (m), 1.20 (m) | H-2, H-3 | H-2 |

| 3 | 78.9 | 3.20 (dd) | H-1, H-2, H-5, H-23 | H-2 |

| 12 | 122.5 | 5.30 (t) | H-11, H-13, H-18 | H-11 |

| 28 | 179.8 | - | H-17, H-22 | - |

This table is illustrative and does not represent actual data for Esculentagenin but demonstrates the type of data generated.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for both the isolation and the purity assessment of Esculentagenin. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods due to their high resolution, sensitivity, and reproducibility. mtoz-biolabs.comnih.gov

For purity assessment, an HPLC method is developed to separate Esculentagenin from any potential impurities. chromforum.orgmdpi.comeurachem.org The purity is often determined by calculating the peak area percentage of the main compound in the chromatogram. A well-developed HPLC method should be able to resolve the main peak from any co-eluting impurities. In the analysis of plant extracts, Esculentagenin has been identified at specific retention times, for example, at 9.10 and 9.11 minutes in different fractions. ugm.ac.id

Quantification of Esculentagenin in a sample is typically achieved by creating a calibration curve using a pure standard of the compound at various known concentrations. chromforum.org This allows for the accurate determination of the amount of Esculentagenin present in an unknown sample.

Other chromatographic techniques that could be employed include:

Gas Chromatography (GC): While less common for non-volatile compounds like saponins, GC can be used for the analysis of smaller, volatile fragments after derivatization. tau.ac.ilnih.gov

Ion Chromatography (IC): This technique is primarily used for the analysis of ionic species and may have limited direct application for a neutral saponin (B1150181) like Esculentagenin, but could be used in specific contexts. fishersci.com

Table 3: Chromatographic Parameters for Esculentagenin Analysis (Example)

| Parameter | HPLC | UPLC |

| Column | C18 (4.6 x 250 mm, 5 µm) | Acquity UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) ugm.ac.id |

| Mobile Phase | Acetonitrile:Water gradient | 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) ugm.ac.id |

| Flow Rate | 1.0 mL/min | 0.3 mL/min ugm.ac.id |

| Detection | UV at 210 nm | MS/MS |

| Retention Time | Varies with method | 9.10 - 9.11 min ugm.ac.id |

Other Advanced Analytical Techniques for Structural Confirmation

In addition to MS and NMR, other spectroscopic techniques can provide complementary information for the structural confirmation of Esculentagenin.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. spcmc.ac.in The spectrum of Esculentagenin would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O, likely from a carboxylic acid or ester), and C-O groups, which are all part of its structure.

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations and can be used to identify functional groups. It is often complementary to FTIR.

Scanning Electron Microscopy (SEM) / Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to analyze the surface morphology and topography of a sample. lucideon.com6-napse.com When coupled with EDX, it can provide elemental analysis of the sample. cleancontrolling.comthermofisher.comrsc.org While not typically used for the primary structural elucidation of a pure compound, it could be used to examine the morphology of crystallized Esculentagenin or to detect any inorganic impurities.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique that provides very high-resolution images. eag.comresearchgate.net It is generally used for characterizing the size and shape of nanoparticles or thin sections of materials and would not be a primary tool for the structural analysis of a small molecule like Esculentagenin.

Chemical Synthesis Strategies for Esculentagenin and Analogs

Rationale for Total Chemical Synthesis of Esculentagenin

The total chemical synthesis of a complex natural product like Esculentagenin is a significant undertaking, driven by several key motivations. A primary driver is the ability to unequivocally confirm the proposed structure of the natural product. Furthermore, total synthesis provides a scalable and reliable route to produce Esculentagenin and its analogs, independent of the often variable and limited supply from natural sources. This accessibility is crucial for in-depth biological and pharmacological studies.

Perhaps most importantly, a total synthesis pathway opens the door to the creation of a diverse library of analogs that are inaccessible through modification of the natural product itself. By systematically altering the synthetic route, chemists can introduce a wide array of functional groups and stereochemical configurations, enabling detailed structure-activity relationship (SAR) studies. These studies are instrumental in identifying the key structural features responsible for the compound's biological activity and in designing new molecules with enhanced potency or improved pharmacokinetic properties.

Convergent and Divergent Synthetic Approaches to Complex Triterpenoids

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. This strategy is particularly powerful for generating a library of analogs. nih.govresearchgate.net Starting from a core oleanane (B1240867) scaffold, divergent pathways could be employed to introduce different patterns of hydroxylation and other functional groups, leading to Esculentagenin and a range of its isomers and derivatives. This approach allows for the efficient exploration of the chemical space around the natural product.

| Synthetic Strategy | Description | Application to Esculentagenin |

| Convergent Synthesis | Independent synthesis of complex fragments followed by late-stage coupling. | Synthesis of a functionalized A/B ring system and a separate D/E ring system, followed by their union. |

| Divergent Synthesis | A common intermediate is elaborated into multiple target molecules. | Starting from a core oleanane scaffold to introduce varied hydroxylation patterns to produce Esculentagenin and its analogs. |

Semi-synthesis Strategies from Precursor Compounds

Given the complexity of the pentacyclic oleanane core, semi-synthesis from readily available natural precursors represents a highly attractive and practical approach. nih.gov Natural triterpenoids such as oleanolic acid, which can be isolated in large quantities from various plant sources, serve as excellent starting materials. The synthesis of Esculentagenin from such precursors would involve a series of chemical transformations to introduce the required hydroxyl groups at specific positions.

A plausible precursor for the semi-synthesis of Esculentagenin is Phytolaccagenin, another oleanane-type triterpenoid (B12794562) that shares a similar core structure. The synthetic challenge would then be the regioselective introduction of the additional hydroxyl groups at the C-21 and C-22 positions. This often requires the development of sophisticated protecting group strategies and selective oxidation reactions to achieve the desired stereochemistry. Hydrolysis of naturally occurring saponins (B1172615) can also provide the aglycone core for subsequent chemical modification. scispace.com

Combination of Chemical and Biosynthetic Strategies for Analog Generation

The integration of chemical and biosynthetic methods, often referred to as a chemoenzymatic approach, offers a powerful and sustainable strategy for the synthesis of complex natural products and their analogs. nih.govnih.gov This hybrid approach leverages the unparalleled selectivity of enzymes for specific transformations, which can be difficult to achieve with conventional chemical reagents.

Development of Novel Synthetic Methodologies Applicable to Esculentagenin Scaffold

The pursuit of complex natural products like Esculentagenin often drives the innovation of new synthetic methods. mdpi.com The dense and specific functionalization of the Esculentagenin scaffold, particularly the polyhydroxylated D and E rings, necessitates the development of novel and highly selective chemical reactions.

Key areas of methodological development relevant to the synthesis of the Esculentagenin scaffold include:

Site-selective C-H functionalization: The ability to directly introduce functional groups at specific C-H bonds of the triterpenoid skeleton would revolutionize the synthesis of these molecules. This would bypass the need for lengthy protecting group manipulations and pre-functionalized starting materials.

Stereoselective glycosylation methods: As Esculentagenin often occurs naturally as a glycoside, the development of efficient and stereoselective methods for attaching sugar moieties to the triterpenoid core is crucial for the synthesis of the natural saponins and their analogs.

Novel cyclization strategies: The development of new methods for constructing the pentacyclic oleanane core could provide more efficient access to the basic scaffold, from which Esculentagenin and other triterpenoids can be synthesized.

These ongoing efforts in methodology development not only pave the way for a potential total synthesis of Esculentagenin but also expand the toolbox of synthetic organic chemistry for tackling other complex molecular architectures.

Mechanistic Investigations of Esculentagenin S Biological Activities

Anti-inflammatory Modulatory Mechanisms

The anti-inflammatory properties of Esculentagenin and its derivatives, such as Esculentoside A (EsA), are attributed to their ability to modulate multiple key components of the inflammatory cascade. These mechanisms include the inhibition of pro-inflammatory cytokines, interference with inflammatory signaling pathways, and regulation of crucial inflammatory mediators.

Cytokine Inhibition (e.g., IL-6, TNF-α)

A hallmark of the anti-inflammatory effect of Esculentoside A, and by extension Esculentagenin, is the significant reduction in the production of pro-inflammatory cytokines. In various experimental models, EsA has demonstrated a potent ability to inhibit the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), two pivotal cytokines that drive inflammatory responses. chemfaces.comamegroups.orgplos.org

Studies on lipopolysaccharide (LPS)-induced inflammatory responses in different cell types have consistently shown that pretreatment with Esculentoside A leads to a dose-dependent decrease in the levels of IL-6 and TNF-α. chemfaces.comamegroups.orgresearchgate.net This inhibitory action on key cytokines is a crucial aspect of its anti-inflammatory profile, suggesting a potential role in mitigating inflammatory conditions where these cytokines are pathologically elevated. For instance, in a model of ulcerative colitis, EsA was found to reduce the expression of TNF-α and IL-6, contributing to its therapeutic effects. amegroups.org

Table 1: Effect of Esculentoside A on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Inducer | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse with Acute Lung Injury | LPS | Esculentoside A | Significantly decreased levels of TNF-α and IL-6 in bronchoalveolar lavage fluid. | chemfaces.com |

| Human Colorectal Cancer Cells | - | Esculentoside A | Blocks the IL-6/STAT3 signaling pathway. | nih.gov |

| Rat Model of Ulcerative Colitis | TNBS | Esculentoside A | Inhibited the expression of TNF-α and IL-6. | amegroups.org |

| Mouse Model of Acute Liver Injury | CCl4/LPS | Esculentoside A | Decreased mRNA expression of TNF-α, IL-1β, and IL-6. | plos.org |

| BV2 and Primary Microglia | LPS | Esculentoside A | Down-regulated the production of IL-1β, IL-6, and TNF-α. | researchgate.net |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB p65 nuclear translocation, PPAR-γ activation)

The regulation of inflammatory signaling pathways is a critical mechanism by which Esculentagenin's derivatives exert their anti-inflammatory effects. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. chemfaces.comamegroups.org Esculentoside A has been shown to inhibit the activation of the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit. amegroups.orgresearchgate.net This action is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. amegroups.org By blocking NF-κB's entry into the nucleus, Esculentoside A prevents the transcription of numerous pro-inflammatory genes.

Furthermore, research suggests that Esculentoside A may exert its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). plos.org PPAR-γ is a nuclear receptor with known anti-inflammatory properties. Studies have indicated that the protective effects of Esculentoside A in certain inflammatory conditions are associated with the upregulation of PPAR-γ expression. plos.org Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB, providing another layer of anti-inflammatory control.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Hydrogen Sulfide (B99878) (H2S), Cyclooxygenase-2 (COX-2))

Esculentagenin and its glycosides also modulate the production of key inflammatory mediators. Esculentoside A has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. researchgate.netresearchgate.net The overexpression of iNOS and COX-2 is a common feature of inflammatory conditions, and their inhibition by Esculentoside A contributes significantly to its anti-inflammatory activity. researchgate.net This inhibition leads to a reduction in the levels of NO and prostaglandin (B15479496) E2 (PGE2), both of which are potent pro-inflammatory molecules. researchgate.net

While the direct interaction of Esculentagenin with the hydrogen sulfide (H2S) signaling pathway is an area requiring more specific investigation, H2S is recognized as a gaseous signaling molecule with complex roles in inflammation. nih.govmdpi.com Given the interplay between different signaling molecules in inflammation, future research may elucidate a potential modulatory role for Esculentagenin in this pathway as well.

Anti-cancer Mechanistic Pathways

In addition to its anti-inflammatory properties, Esculentagenin, primarily through studies on its derivatives like Esculentoside A, has demonstrated potential anti-cancer activities. These effects are mediated through the induction of programmed cell death and the modulation of pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis in Inflammatory and Cancer Cells

A key mechanism underlying the anti-cancer potential of Esculentagenin derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. amegroups.orgnih.gov The ability to trigger apoptosis is a desirable characteristic for anti-cancer agents, as it leads to the elimination of malignant cells. frontiersin.orgaging-us.com

Studies have shown that Esculentoside A can induce apoptosis in various cancer cell lines, including breast and colorectal cancer. nih.govresearchgate.net In human colorectal cancer cells, Esculentoside A was found to suppress proliferation and induce G0/G1 cell cycle arrest. nih.gov In inflammatory cells, Esculentoside A has also been shown to promote apoptosis, which can be beneficial in resolving inflammation-associated conditions. amegroups.org The pro-apoptotic effects often involve the regulation of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. amegroups.org Furthermore, the activation of caspases, which are the executive enzymes of apoptosis, is a common feature of Esculentoside A-induced cell death. amegroups.org

Table 2: Pro-apoptotic Effects of Esculentoside A

| Cell Line/Model | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Breast Cancer Cells | Induces apoptotic cell death | Blocks the IL-6/STAT3 signaling pathway. | nih.gov |

| Human Colorectal Cancer Cells | Suppresses proliferation and induces G0/G1 cell cycle arrest | - | nih.gov |

| Inflammatory Smooth Muscle Cells | Decreased apoptosis rate, suppressed Bax protein level, increased Bcl-2 and caspase-3 protein levels. | - | amegroups.org |

| Human Osteosarcoma Cells | Induces caspase-dependent apoptosis | Mediated through the mitochondrial pathway, upregulation of Bax, and downregulation of Bcl-2 and Bcl-xL. | nih.gov |

Modulation of Pro-survival and Proliferation Pathways

The anti-cancer activity of Esculentagenin derivatives also involves the modulation of key signaling pathways that are essential for the survival and proliferation of cancer cells. The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical cascades that are often dysregulated in cancer, promoting cell growth and inhibiting apoptosis. mdpi.commdpi.com

Research on Esculentoside A has indicated its ability to interfere with these pro-survival pathways. For instance, in a model of acute liver injury, the protective effects of Esculentoside A were associated with the inhibition of the ERK (a member of the MAPK family) and NF-κB signal pathways. plos.org Furthermore, Esculentoside A has been shown to suppress neuroinflammation by decreasing the phosphorylation levels of the MAPKs, ERK, JNK, and p38. amegroups.org By inhibiting these pathways, Esculentagenin's derivatives can disrupt the signals that cancer cells rely on to grow and evade cell death, thereby contributing to their anti-tumor effects. The targeting of these pathways highlights the potential of Esculentagenin as a multi-faceted agent in cancer therapy.

Antifungal Action Mechanisms

The antifungal properties of saponins (B1172615), including those related to esculentagenin, are attributed to several mechanisms of action. These primarily involve the disruption of the fungal cell's structural and functional integrity.

Disruption of Fungal Cell Membrane Integrity

A primary antifungal mechanism for many saponins is the disruption of the fungal cell membrane. This action is largely dependent on the interaction with sterols, particularly ergosterol, which is a vital component of fungal cell membranes responsible for maintaining fluidity, permeability, and integrity. plos.orgresearchgate.net Triterpenoid (B12794562) saponins, a class to which esculentagenin belongs, can form complexes with membrane ergosterol, leading to the formation of pores and channels. researchgate.net This complexation disrupts the osmotic balance of the cell, causing leakage of essential ions and small cytoplasmic molecules, which ultimately leads to cell death. mdpi.com

For instance, studies on phytolaccoside B, a saponin (B1150181) from Phytolacca tetramera, have shown that it binds to ergosterol, causing disruption of the plasma membrane, which results in cell wall damage and fungal cell death. researchgate.net Similarly, the triterpenoid saponin β-escin has been observed to affect the membrane integrity of Candida glabrata cells. oup.com This interaction can also inhibit enzymes involved in cell wall biosynthesis, further compromising the fungus. mdpi.com The lipophilic nature of the sapogenin core allows it to insert into the lipid bilayer, while the hydrophilic sugar chains can further destabilize the membrane structure.

Table 1: Antifungal Mechanisms of Related Triterpenoid Saponins via Membrane Disruption

| Compound/Class | Fungal Species | Mechanism of Action | Reference |

|---|---|---|---|

| Triterpenoid Saponins (General) | Various Fungi | Interact with membrane ergosterol, forming pores and disrupting membrane integrity. | plos.orgresearchgate.net |

| Phytolaccoside B | Saccharomyces cerevisiae | Binds to ergosterol, leading to plasma membrane disruption and cell wall damage. | researchgate.net |

| β-escin | Candida glabrata | Affects the membrane integrity of fungal cells. | oup.com |

Inhibition of Protein and Nucleic Acid Synthesis in Fungi

While direct evidence for esculentagenin is limited, another established antifungal strategy involves the inhibition of crucial biosynthetic pathways, including the synthesis of proteins and nucleic acids. creative-biolabs.comresearchgate.net This mode of action effectively halts fungal growth and proliferation. For example, some natural compounds, like certain flavonoids and alkaloids, have been shown to inhibit the synthesis of DNA, RNA, and proteins in various strains of Candida albicans. researchgate.net

Mechanisms in this category can include the inhibition of enzymes essential for these processes, such as RNA polymerases or topoisomerases, which are required for transcription and DNA replication, respectively. creative-biolabs.com Stabilizing the intermediate complexes formed by these enzymes can lead to DNA damage and cell death. creative-biolabs.com Other compounds may interfere with the function of ribosomes or elongation factors, directly halting the translation of messenger RNA into proteins. creative-biolabs.comnih.gov While this is a known antifungal strategy, specific studies detailing esculentagenin's role in these particular processes are not currently available.

Modulation of Neurological Systems (referencing related compounds)

Acetylcholinesterase (AChE) Activity Modulation

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a key role in regulating neuronal transmission. creative-biolabs.com Inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a target for treating neurological conditions like Alzheimer's disease. creative-biolabs.com

Research on extracts from plants containing esculentagenin-related compounds has shown potential for AChE modulation. A study on extracts from Phytolacca americana, a plant known to contain oleanane-type saponins, demonstrated an ability to inhibit AChE activity. mdpi.com This suggests that compounds within the extract, potentially including saponins structurally related to esculentagenin, contribute to this neurological effect. mdpi.com Plant-derived natural products, including various terpenoids, are increasingly being investigated as sources of AChE inhibitors. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Plant Extracts

| Plant Extract | Key Compound Class | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Phytolacca americana | Oleanane-type saponins | Mitigated cholinergic deficits by inhibiting AChE activity. | Zebrafish brain | mdpi.com |

Disruption of Metabolic and Signaling Pathways (e.g., D-Amino acid metabolism, mTOR signaling)

The modulation of key cellular signaling pathways is a significant area of research for understanding the bioactivity of natural compounds.

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. plos.orgnih.gov Dysregulation of the mTOR pathway is implicated in numerous diseases. Several triterpenoid saponins have been shown to exert their biological effects, particularly anticancer activities, by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.comfrontiersin.orgnih.gov For example, the triterpenoid saponin Afrocyclamin A was found to inhibit cell migration in prostate cancer by reducing mTOR/PI3K/Akt signaling. mdpi.com Although direct studies on esculentagenin are sparse, the known actions of related saponins suggest that modulation of mTOR signaling is a plausible mechanism for its biological activities. frontiersin.orgnih.gov

There is currently no available scientific literature detailing the modulation of D-amino acid metabolism by esculentagenin. D-amino acids are known to be involved in various physiological and pathological processes, including neurotransmission and innate immunity, and their metabolism is a complex area of study. nih.govmdpi.comwikipedia.org

Table 3: Modulation of mTOR Signaling by Related Triterpenoid Saponins

| Compound Class/Specific Saponin | Observed Effect | Cellular Context | Reference |

|---|---|---|---|

| Triterpenoid Saponins (General) | Inhibition of PI3K/Akt/mTOR pathway. | Cancer Cells | mdpi.comfrontiersin.orgnih.gov |

| Afrocyclamin A | Reduced mTOR/PI3K/Akt signaling. | Prostate Cancer Cells | mdpi.com |

Gastrointestinal Motility and Inflammatory Bowel Disease Modulation

Disorders of gastrointestinal (GI) motility and function are widespread and can significantly impact quality of life. frontiersin.org Inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the GI tract and can involve altered motility. mdpi.commdpi.com

Research has highlighted the potential of esculentagenin-related compounds in managing these conditions. A study investigating Esculentoside A (EsA), a saponin derived from the roots of Phytolacca esculenta, demonstrated significant therapeutic effects in a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis. frontiersin.org The study found that EsA improved intestinal motility, which was inhibited by the DSS treatment. frontiersin.org

Furthermore, EsA suppressed the inflammatory response associated with colitis. It reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α and improved the histological score of the colon tissue. frontiersin.org The underlying mechanism for these gastrointestinal modulatory effects may be linked to the regulation of the hydrogen sulfide/cystathionine (B15957) γ-lyase (H2S/CSE) and nitric oxide/neuronal nitric oxide synthase (NO/nNOS) systems, which were found to be modulated by EsA treatment. frontiersin.org

Table 4: Effects of Esculentoside A on Gastrointestinal Parameters in a Colitis Model

| Parameter | Effect of Esculentoside A (EsA) Treatment | Reference |

|---|---|---|

| Intestinal Motility | Increased the number of DSS-inhibited bowel movements. | frontiersin.org |

| Inflammatory Cytokines (IL-6, TNF-α) | Reduced levels in colon tissue. | frontiersin.org |

| Colitis Histological Score | Improved score, indicating reduced inflammation and damage. | frontiersin.org |

| Signaling Molecules | Reduced NO and H2S levels in serum; reduced CSE and nNOS expression in colon tissue. | frontiersin.org |

H2S/Cystathionine β-synthase (CSE) and NO/neuronal Nitric Oxide Synthase (nNOS) Systems Regulation

Esculentagenin is believed to exert some of its biological effects through the modulation of the hydrogen sulfide (H₂S)/cystathionine γ-lyase (CSE) and nitric oxide (NO)/neuronal nitric oxide synthase (nNOS) systems. windows.net Research on Esculentoside A (EsA), a saponin for which Esculentagenin is the aglycone, has provided insights into these mechanisms. In a rat model of dextran sulfate sodium (DSS)-induced ulcerative colitis, treatment with EsA was found to inhibit the elevated concentrations of both NO and H₂S. windows.net

The expression of key enzymes involved in the production of these gasotransmitters, namely cystathionine β-synthase (CBS), CSE, and nNOS, was also affected. windows.net In the DSS-induced colitis model, the expression of these enzymes was increased, and EsA treatment, particularly at a higher dose, was able to inhibit this increase. windows.net These findings suggest that the therapeutic effects of EsA, and by extension its aglycone Esculentagenin, may be mediated at least in part by the regulation of the H₂S/CSE and NO/nNOS systems. windows.net The interplay between H₂S and NO is complex, with evidence suggesting that H₂S can enhance the bioavailability of NO and that both molecules can influence each other's signaling pathways. researchgate.netmdpi.com

Further in vitro studies using primary intestinal neuronal cells treated with lipopolysaccharide (LPS) to induce inflammatory injury showed consistent results. EsA treatment reversed the LPS-induced increases in NO, H₂S, CSE, CBS, and nNOS expression. windows.net

Table 1: Effects of Esculentoside A on H₂S/CSE and NO/nNOS Systems

| Parameter | Effect of DSS/LPS | Effect of Esculentoside A Treatment |

| NO Concentration | Increased | Decreased |

| H₂S Concentration | Increased | Decreased |

| CSE Expression | Increased | Decreased |

| CBS Expression | Increased | Decreased |

| nNOS Expression | Increased | Decreased |

Putative Molecular Targets and Binding Interactions

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory response, responsible for the synthesis of prostaglandins. mdpi.com The selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions. mdpi.com The active site of COX-2 has specific features that allow for selective binding. nih.gov Key amino acid residues that are important for the interaction of inhibitors with COX-2 include Arg499, Ser339, Leu338, and Gln178. mdpi.com The interaction with these residues, particularly within a polar side pocket, is crucial for selective inhibition. mdpi.com While direct binding studies of Esculentagenin with COX-2 are not extensively detailed in the provided information, the general mechanism of COX-2 inhibition involves interactions with these key residues. mdpi.comd-nb.inforesearchgate.net The larger volume of the COX-2 NSAID binding site compared to COX-1 is a key factor in the design of selective inhibitors. nih.gov

Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a highly conserved serine/threonine protein kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. cellsignal.commdpi.com It is considered a potential therapeutic target in various diseases, including cancer. nih.govnih.gov CK2 is typically a heterotetrameric complex composed of two catalytic subunits (α or α') and two regulatory β subunits. cellsignal.comneb.com The substrate specificity of CK2 is determined by acidic residues surrounding the target serine or threonine. neb.com CK2 is implicated in the activation of the NF-κB signaling pathway, a key regulator of inflammation. cellsignal.com While specific studies detailing the direct binding interaction of Esculentagenin with CK2 are not available in the provided search results, the role of CK2 as a regulator of inflammatory pathways makes it a plausible, though not definitively confirmed, target.

High-Mobility Group Box 1 (HMGB1)

High-Mobility Group Box 1 (HMGB1) is a non-histone nuclear protein that also functions as a damage-associated molecular pattern (DAMP) when released into the extracellular space. mdpi.comnih.gov Extracellular HMGB1 can bind to various receptors, including the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), to initiate and amplify inflammatory responses. frontiersin.orgxiahepublishing.com This interaction triggers downstream signaling cascades, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.orgxiahepublishing.com HMGB1 has been implicated in the pathogenesis of various inflammatory and liver diseases. xiahepublishing.com Although a direct binding interaction between Esculentagenin and HMGB1 is not explicitly stated, the known anti-inflammatory properties of compounds like glycyrrhizin, which does bind to HMGB1, suggest that targeting HMGB1 is a viable anti-inflammatory strategy. mdpi.com

ALB, TNF, AKT1, and other Liver Injury Related Proteins

In the context of liver injury, several proteins, including Albumin (ALB), Tumor Necrosis Factor (TNF), and AKT1 (also known as Protein Kinase B), are considered relevant targets. 222.198.130plos.orgnih.govnih.gov A study utilizing UPLC-Q-TOF-MS/MS and network toxicology identified ALB, TNF, and AKT1 as potential target proteins related to liver injury induced by constituents of Phytolacca acinosa, the plant from which Esculentagenin is derived. 222.198.130

Albumin (ALB): While typically a marker of liver function, increased levels of ALB in circulating extracellular vesicles have been observed in drug-induced liver injury, suggesting its role as a potential biomarker. plos.org

Tumor Necrosis Factor (TNF): TNF-α is a pro-inflammatory cytokine that plays a central role in liver inflammation and injury. xiahepublishing.comnih.gov Inhibition of TNF-α is a therapeutic strategy in some liver diseases. xiahepublishing.com

AKT1: This serine/threonine kinase is involved in various cellular processes, including cell survival and proliferation. nih.gov In the context of alcoholic liver disease, the AKT/NF-κB signaling pathway is activated, leading to the production of pro-inflammatory cytokines. nih.gov Studies have shown that both AKT1 and AKT2 isoforms play roles in ethanol (B145695) and LPS-mediated hepatic fibrosis. nih.gov

NOD-like Receptor Signaling Pathway/Nuclear Factor-κB (NOD/NF-κB) Pathway Targets

The NOD-like receptor (NLR) signaling pathway is a crucial component of the innate immune system that recognizes intracellular pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). mdpi.comcreative-diagnostics.comcusabio.com Activation of NLRs, such as NOD1 and NOD2, leads to the recruitment of downstream signaling molecules and ultimately the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. creative-diagnostics.comcusabio.comdovepress.com This results in the production of pro-inflammatory cytokines and chemokines. dovepress.comgenome.jp

The NF-κB pathway is a central regulator of inflammation, and its activation is a common feature in many inflammatory diseases. dovepress.com The NOD/NF-κB pathway has been implicated in the pathogenesis of conditions like endometriosis, where it drives inflammation. dovepress.com Given Esculentagenin's demonstrated effects on inflammatory processes, it is plausible that it modulates targets within the NOD/NF-κB signaling cascade, although direct evidence of this interaction is not explicitly provided in the search results. The downstream effectors of this pathway, such as TNF-α and IL-1β, are known to be involved in inflammatory responses. dovepress.com

Table 2: Putative Molecular Targets of Esculentagenin and Their Functions

| Target | Function |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins, mediating inflammation. mdpi.com |

| Casein Kinase 2 (CK2) | A serine/threonine kinase involved in cell growth, proliferation, and inflammation through pathways like NF-κB. cellsignal.comnih.gov |

| High-Mobility Group Box 1 (HMGB1) | Acts as a DAMP, binding to receptors like RAGE and TLRs to promote inflammation. mdpi.comfrontiersin.org |

| Albumin (ALB) | A potential biomarker for liver injury. plos.org |

| Tumor Necrosis Factor (TNF) | A key pro-inflammatory cytokine involved in liver injury. xiahepublishing.comnih.gov |

| AKT1 | A kinase involved in cell survival and inflammation, part of the AKT/NF-κB pathway. nih.gov |

| NOD-like Receptor (NLR) Pathway Targets | Intracellular sensors that activate NF-κB and MAPK pathways, leading to inflammation. mdpi.comcusabio.com |

Preclinical Pharmacological Research on Esculentagenin: in Vitro and in Vivo Models

Cell-Based Assays for Anti-inflammatory and Anti-cancer Activities (in vitro)

In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of compounds on cellular processes. Cell-based assays provide initial insights into the mechanisms underlying the anti-inflammatory and anti-cancer properties of Esculentagenin derivatives.

The evaluation of a compound's ability to control cell growth and induce programmed cell death (apoptosis) is a cornerstone of in vitro anti-cancer research. nih.govfrontiersin.org Standard assays are employed to measure these effects on various cancer cell lines.

Cell Proliferation Assays: The anti-proliferative effects are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells, thereby indicating the extent of cell growth inhibition.

Apoptosis Detection: The induction of apoptosis is a key therapeutic goal in cancer treatment. frontiersin.org This can be visualized and quantified using several methods. Fluorescence microscopy with DNA-binding dyes like Hoechst 33258 allows for the observation of morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net Flow cytometry is another powerful technique used to analyze the cell cycle and quantify apoptotic cells. frontiersin.orgresearchgate.net By staining cells with markers like Annexin V and Propidium Iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. frontiersin.org Studies on various natural compounds have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis in cell lines such as hepatoma (H22), breast cancer (MCF-7), and liver cancer (HepG2). researchgate.netd-nb.info

Chronic inflammation is a key factor in the pathology of numerous diseases. The ability of a compound to modulate the production of pro-inflammatory cytokines is a critical indicator of its anti-inflammatory potential. Cytokine secretion assays, typically using Enzyme-Linked Immunosorbent Assay (ELISA), are employed to measure the concentration of specific cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) released by immune cells (e.g., macrophages) in culture. nih.govresearchgate.net

Research has shown that Esculentoside A (EsA), a derivative of Esculentagenin, can significantly inhibit the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophages, EsA has been observed to reduce the secretion of TNF-α, IL-6, and IL-1β. bohrium.com This inhibition of key inflammatory mediators highlights the compound's potent anti-inflammatory activity at the cellular level. nih.govfrontiersin.org

Table 1: Effect of Esculentoside A on Pro-inflammatory Cytokine Production in LPS-Stimulated Cells

| Cell Model | Stimulant | Observed Effect of Esculentoside A | Measured Cytokines |

|---|---|---|---|

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Reduced Secretion | TNF-α, IL-6 |

| Human Renal Tubular Epithelial HK-2 Cells | Lipopolysaccharide (LPS) | Reduced Upregulation | TNF-α, IL-1β, IL-6 |

Animal Models for Disease Interventions (in vivo)

Following promising in vitro results, in vivo studies using animal models are essential to understand the physiological effects of a compound in a complex living system. These models are crucial for evaluating the therapeutic efficacy of Esculentagenin derivatives in various disease states.

To assess anti-inflammatory effects in a whole-organism context, researchers utilize established animal models that mimic human inflammatory diseases.

Lipopolysaccharide (LPS)-induced Acute Kidney Injury (AKI): Sepsis-associated AKI can be modeled in mice by administering LPS, a component of Gram-negative bacteria. nih.govekb.eg This model is characterized by severe inflammatory responses, renal tissue damage, and impaired kidney function. ekb.egresearchgate.net Multiple studies have demonstrated that Esculentoside A (EsA) exerts significant protective effects in this model. bohrium.com Treatment with EsA was shown to ameliorate kidney tissue damage, reduce the infiltration of neutrophils, and decrease levels of serum creatinine and blood urea nitrogen (BUN), which are key markers of kidney dysfunction. bohrium.comfrontiersin.org Furthermore, EsA treatment suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the kidney tissue and serum of these animals. bohrium.comnih.gov

Table 2: Research Findings of Esculentoside A in LPS-Induced Acute Kidney Injury Mouse Model

| Parameter | Effect of LPS Administration | Effect of Esculentoside A Treatment | Reference |

|---|---|---|---|

| Kidney Histology | Significant tissue damage | Ameliorated damage | bohrium.com |

| Serum Creatinine | Increased | Significantly decreased | bohrium.comfrontiersin.org |

| Blood Urea Nitrogen (BUN) | Increased | Significantly decreased | bohrium.comfrontiersin.org |

| TNF-α Levels | Increased | Inhibited production | bohrium.comnih.gov |

| IL-6 Levels | Increased | Inhibited production | bohrium.comfrontiersin.org |

| IL-1β Levels | Increased | Inhibited production | bohrium.com |

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Ulcerative Colitis: The DSS-induced colitis model is a widely used tool in inflammatory bowel disease (IBD) research. nih.gov Administering DSS in the drinking water of mice induces damage to the colonic epithelial monolayer, leading to an inflammatory response that mimics human ulcerative colitis with symptoms like weight loss, diarrhea, and bloody stools. sygnaturediscovery.comnih.govcreative-biolabs.com This model allows for the evaluation of potential therapeutics for IBD. nih.govsygnaturediscovery.com

Pancreatitis Models: Acute pancreatitis is often studied in rodents using non-invasive methods, such as the administration of the cholecystokinin analogue, caerulein, or a high dose of L-arginine. nih.govfrontiersin.orgnih.gov The caerulein model induces a mild, interstitial pancreatitis characterized by pancreatic edema, infiltration of inflammatory cells, and hyperamylasemia. nih.govfrontiersin.org The L-arginine model typically produces a more severe, necrotizing pancreatitis. nih.govenamine.net These models are instrumental in investigating the pathophysiology of pancreatitis and for testing new therapeutic agents. wjgnet.com

Cancer xenograft models are a mainstay of in vivo oncology research. nih.govaltogenlabs.com These models typically involve transplanting human tumor cells or patient-derived tumor tissue (patient-derived xenografts, or PDXs) into immunocompromised mice. chayon.co.krantineo.fr This allows the human tumor to grow in a living organism, providing a platform to test the efficacy of anti-cancer compounds on tumor growth, progression, and metastasis in a more clinically relevant setting than in vitro cultures. oncotarget.com The response to treatment is often monitored by measuring tumor volume over time.

The zebrafish (Danio rerio) larva has emerged as a powerful model for high-throughput toxicity screening, including developmental neurotoxicity. nih.govmdpi.com Its rapid external development, transparent body, and genetic similarity to mammals make it an ideal vertebrate model for observing the effects of chemical compounds on nervous system development and function in real-time. mdpi.commdpi.com Changes in locomotor activity and morphological development of the brain and spinal cord are common endpoints used to assess neurotoxic effects. nih.govmdpi.com

Evaluation of Therapeutic Efficacy Using Advanced Imaging Techniques (e.g., bioluminescence imaging, Magnetic Resonance Imaging (MRI))

Advanced imaging techniques are pivotal in the preclinical evaluation of novel therapeutic compounds like Esculentagenin, a triterpenoid (B12794562) saponin (B1150181). These non-invasive methods allow for the longitudinal monitoring of disease progression and therapeutic response within the same living animal model, providing dynamic data that is more robust and translatable. nih.govnih.gov This approach enhances statistical power and reduces the number of animals required in a study. nih.govinnoserlaboratories.com

Bioluminescence Imaging (BLI)

Bioluminescence imaging (BLI) is a highly sensitive optical imaging modality frequently used in preclinical research, particularly in oncology. innoserlaboratories.comnih.gov The technique involves genetically modifying target cells (e.g., cancer cells) to express a luciferase enzyme. nih.gov When the substrate, luciferin, is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive external camera. nih.govnih.gov The intensity of the light signal correlates with the number of viable target cells.

In a hypothetical preclinical study of Esculentagenin for anticancer activity, human cancer cells engineered to express luciferase could be implanted in mice to create an orthotopic or xenograft tumor model. The mice would then be treated with Esculentagenin or a vehicle control. BLI could be used to longitudinally track tumor growth or regression over time. A significant reduction in the bioluminescent signal in the Esculentagenin-treated group compared to the control group would indicate therapeutic efficacy. innoserlaboratories.comnih.gov This method is valued for its high sensitivity and high signal-to-noise ratio, making it ideal for monitoring tumor burden and metastatic spread. innoserlaboratories.com

Hypothetical BLI Data for Esculentagenin Anti-Tumor Efficacy

| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | % Change from Day 0 |

|---|---|---|---|---|---|

| Vehicle Control | 1.5 x 10⁶ | 4.8 x 10⁶ | 1.2 x 10⁷ | 3.5 x 10⁷ | +2233% |

| Esculentagenin | 1.6 x 10⁶ | 2.1 x 10⁶ | 1.8 x 10⁶ | 9.5 x 10⁵ | -40.6% |

This interactive table illustrates hypothetical data from a preclinical oncology study. The data shows a significant increase in tumor burden (as measured by photon flux) in the control group, while the Esculentagenin-treated group shows a marked decrease, suggesting potent anti-tumor activity.

Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is another powerful non-invasive imaging technique that provides detailed anatomical and functional information without the use of ionizing radiation. nih.govrsc.org It is particularly adept at visualizing soft tissues with high resolution. rsc.org In preclinical research, MRI can be used to accurately measure tumor volume, assess tissue morphology, and probe physiological processes such as blood flow and microscopic tissue architecture. nih.gov

For evaluating Esculentagenin, MRI could complement BLI by providing detailed anatomical context. For instance, in a study on glioblastoma, MRI could precisely measure changes in tumor volume and assess features like edema or necrosis in response to treatment. certisoncology.com Furthermore, advanced MRI techniques, such as Dynamic Contrast-Enhanced MRI (DCE-MRI), can provide functional information about tumor vasculature and permeability, offering insights into the mechanism of action of an anti-angiogenic compound. rsc.org Sodium MRI is an emerging application that can offer biochemical information on tissue viability and cell integrity, which could be valuable in assessing therapeutic response. nih.gov

Future Research Trajectories and Translational Implications for Esculentagenin

Elucidation of Novel Molecular Targets and Signaling Networks

A fundamental aspect of future research is the precise identification of the molecular targets and signaling pathways modulated by esculentagenin. While specific targets for esculentagenin are not yet fully defined, research on analogous triterpenoid (B12794562) saponins (B1172615), such as escin, provides a roadmap for investigation. Escin is known to exert anti-inflammatory effects by interacting with the glucocorticoid receptor (GR), which in turn suppresses the activity of the pro-inflammatory transcription factor NF-κB. nih.govnih.gov This leads to the downregulation of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a range of inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov

Future studies on esculentagenin should, therefore, investigate its potential to interact with similar anti-inflammatory pathways. Moreover, the anticancer activity observed in related compounds is often linked to the modulation of critical cell signaling networks that control proliferation, apoptosis (programmed cell death), and survival. nih.gov Key oncogenic signaling pathways that warrant investigation for their potential modulation by esculentagenin include the MAPK, PI3K/Akt, and NF-κB pathways, which are common targets for many natural therapeutic compounds. frontiersin.orgfrontiersin.org The identification of direct protein targets and the comprehensive mapping of these network interactions are crucial for understanding its mechanism of action and for the rational design of more effective therapies. nih.gov

Table 1: Potential Molecular Targets and Signaling Pathways for Esculentagenin Based on Analogous Compounds

| Category | Potential Target/Pathway | Rationale/Observed Effects in Analogs | Supporting References |

|---|---|---|---|

| Anti-inflammatory | Glucocorticoid Receptor (GR) | Activation leads to downstream anti-inflammatory effects. | nih.govnih.gov |

| NF-κB | Inhibition reduces the expression of pro-inflammatory genes. | nih.govnih.gov | |

| iNOS, COX-2 | Enzymes responsible for producing inflammatory mediators; their suppression is a key anti-inflammatory mechanism. | nih.govnih.govaacrjournals.org | |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction of these cytokines is a hallmark of anti-inflammatory activity. | nih.govnih.govsinobiological.com | |

| Anticancer | PI3K/Akt/mTOR Pathway | A central pathway regulating cell growth, proliferation, and survival. | mdpi.comnih.gov |

| MAPK/ERK Pathway | Crucial for cell proliferation and differentiation; often dysregulated in cancer. | frontiersin.orgmdpi.com |

Development of Esculentagenin Analogs with Enhanced Efficacy and Specificity

Natural triterpenoids, while possessing valuable biological activities, are often not potent enough for clinical use in their native form. aacrjournals.org A significant future direction is the semi-synthesis or complete synthesis of esculentagenin analogs to enhance therapeutic properties. This approach has been highly successful for other triterpenoids, such as oleanolic acid. acs.orgnih.gov

By strategically modifying the oleanolic acid backbone, scientists have created synthetic oleanane (B1240867) triterpenoids (SOTs), like CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid), which are thousands of times more potent as anti-inflammatory and antiproliferative agents than the parent compound. aacrjournals.orgacs.org The introduction of electrophilic groups, such as an enone in ring A and a nitrile at position C-2, dramatically increases reactivity with cellular targets. acs.orgresearchgate.net

A similar strategy could be applied to esculentagenin. By identifying its pharmacophore and making targeted chemical modifications, it may be possible to develop novel derivatives with improved potency, greater target specificity, and better pharmacokinetic profiles. nih.gov This process of rational drug design, starting from a natural product scaffold, is a powerful method for developing new and effective therapeutic agents. nih.gov

Table 2: Strategies for the Development of Esculentagenin Analogs

| Modification Strategy | Rationale | Expected Outcome | Supporting References |

|---|---|---|---|

| Introduction of Enone Groups | Increases electrophilicity and reactivity with target proteins. | Enhanced anti-inflammatory and anticancer potency. | acs.org |

| Addition of Cyano Groups | Creates a potent Michael acceptor, enhancing biological activity. | Significant increase in antiproliferative and anti-inflammatory effects. | aacrjournals.orgresearchgate.net |

| Modification of Carboxylic Acid Group | Can improve pharmacokinetic properties or create new interactions. | Altered solubility, bioavailability, and target binding. | acs.orgnih.gov |

| Biotransformation | Use of microbial or enzymatic systems to create novel derivatives. | Generation of unique analogs that may be difficult to synthesize chemically. | mdpi.com |

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can increase therapeutic efficacy, overcome drug resistance, and reduce side effects by allowing for lower doses of individual agents. oncotarget.commdpi.com Natural compounds, including triterpenoids, are excellent candidates for use in combination regimens. nih.govfrontiersin.org They often exhibit synergistic effects when combined with conventional chemotherapeutic drugs or other phytochemicals. nih.govremedypublications.com

For example, studies have shown that oleanolic acid formulated into nanoparticles can act as a carrier for the chemotherapy drug paclitaxel, leading to a synergistic effect against breast cancer. acs.org The combination of different natural compounds, such as triptolide (B1683669) and celastrol, has also been shown to produce synergistic anticancer activity. oncotarget.com

Future research should systematically investigate the synergistic potential of esculentagenin and its more potent analogs. Combining esculentagenin with standard-of-care chemotherapeutics or with other natural compounds (like flavonoids or alkaloids) could lead to more effective treatment strategies. mdpi.com Such combinations may allow the constituent compounds to target multiple signaling pathways simultaneously, creating a more robust therapeutic effect. mdpi.comgenesispub.org

Table 3: Potential Synergistic Combinations for Esculentagenin

| Combination Type | Example Partner Compound | Rationale for Synergy | Supporting References |

|---|---|---|---|

| With Chemotherapy | Paclitaxel, Cisplatin, Doxorubicin | Esculentagenin may sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially by inhibiting pro-survival pathways like NF-κB. | frontiersin.orgoncotarget.comacs.org |

| With other Phytochemicals | Curcumin, Quercetin, Resveratrol | Different compounds can target distinct but complementary pathways involved in inflammation or cancer progression. | mdpi.comremedypublications.commdpi.com |

| With Targeted Therapy | Kinase Inhibitors | Combining a broad-acting agent like esculentagenin with a highly specific targeted drug could prevent the development of resistance. | nih.gov |

Advanced Delivery Systems for Optimized Bioavailability